4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine 4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1184920-27-1
VCID: VC18424254
InChI: InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H10N4S
Molecular Weight: 206.27 g/mol

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine

CAS No.: 1184920-27-1

Cat. No.: VC18424254

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2-methyl-1H-imidazol-4-yl)-2-(methylthio)pyrimidine - 1184920-27-1

Specification

CAS No. 1184920-27-1
Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
IUPAC Name 4-(2-methyl-1H-imidazol-5-yl)-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C9H10N4S/c1-6-11-5-8(12-6)7-3-4-10-9(13-7)14-2/h3-5H,1-2H3,(H,11,12)
Standard InChI Key QARGDRPWKAEALP-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(N1)C2=NC(=NC=C2)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) fused with a 2-methyl-1H-imidazole group at position 4. The methylthio (-SMe) substituent at position 2 introduces sulfur-based reactivity while modulating electronic properties. Computational models predict planar geometry for the pyrimidine-imidazole system, with the methylthio group adopting a thioether conformation .

Table 1: Key Structural and Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₁₀N₄S
Molecular Weight224.29 g/mol
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors4 (pyrimidine N, imidazole N)
Rotatable Bonds2 (methylthio, imidazole methyl)
Topological Polar Surface Area76.8 Ų

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogous pyrimidine-imidazole hybrids exhibit:

  • ¹H NMR: Imidazole proton resonances at δ 7.2–7.8 ppm, pyrimidine protons at δ 8.1–8.5 ppm, and methylthio singlet near δ 2.5 ppm .

  • MS (ESI+): Predicted molecular ion peak at m/z 225.08 [M+H]⁺, with fragmentation patterns dominated by loss of -SCH₃ (Δ m/z -47) .

Synthetic Methodologies

Key Intermediate Preparation

The synthesis typically begins with functionalization of the pyrimidine ring. A validated route involves:

  • Arylation of Imidazole: Reacting 2-methyl-1H-imidazole with 4-chloro-2-(methylthio)pyrimidine under basic conditions (e.g., NaH/DMF) to form the C4-imidazole-pyrimidine bond .

  • Oxidation Optimization: Controlled oxidation of the methylthio group to methylsulfonyl using oxone (2KHSO₅·KHSO₄·K₂SO₄) enhances electrophilicity for subsequent nucleophilic substitutions .

Alternative Pathways

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between halogenated pyrimidines and imidazole boronic esters, though limited by regioselectivity challenges .

  • Stepwise Assembly: Constructing the imidazole ring post-pyrimidine functionalization via cyclocondensation of α-amino ketones with ammonium acetate .

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Direct Arylation65–72>95Fewer steps, scalable
Suzuki Coupling50–5890Modular for diverse substitutions
Stepwise Cyclization45–5085Avoids pre-functionalized imidazole

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro screens of related compounds show:

  • IC₅₀ Values: 0.2–5 µM against leukemia (K562) and breast cancer (MCF-7) cell lines .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 10 µM .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping -SMe with -OCH₃ or -CF₃ to modulate pharmacokinetics .

  • Prodrug Design: Esterification of the imidazole NH to enhance oral bioavailability .

Targeted Therapeutic Areas

IndicationRationaleDevelopment Stage
Chronic Myeloid LeukemiaBcr-Abl inhibitionPreclinical
Solid TumorsEGFR/VEGFR dual inhibitionHit-to-Lead
Autoimmune DiseasesJAK/STAT pathway modulationEarly Discovery

Comparative Analysis with Structural Analogs

Table 3: Structurally Related Compounds

CompoundStructureKey DifferencesBioactivity
4-Iodo-2-(methylthio)pyrimidineIodo at C4 instead of imidazoleEnhanced halogen bondingRadiotracer potential
(2-Methyl-1H-imidazol-5-yl)methanamineAmine-functionalized imidazoleImproved solubilityCNS targeting
NilotinibPyrimidine-pyridine hybridFDA-approved for CMLBcr-Abl inhibition

Future Research Directions

  • ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity using in silico models and hepatic microsomal assays.

  • Fragment-Based Design: Leveraging the core scaffold for combinatorial library synthesis targeting undrugged kinases.

  • Crystallographic Studies: Resolving co-crystal structures with ABL1 or EGFR to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator